molecular formula C23H20N2O5 B11615203 methyl 4-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoate

methyl 4-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoate

Cat. No.: B11615203
M. Wt: 404.4 g/mol
InChI Key: QKTIJZULWBDZDZ-WYMPLXKRSA-N
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Description

METHYL 4-(5-{(E)-[(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)IMINO]METHYL}-2-FURYL)BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a furan ring, and an isoindoline moiety

Preparation Methods

The synthesis of METHYL 4-(5-{(E)-[(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)IMINO]METHYL}-2-FURYL)BENZOATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: This step involves the cyclization of a suitable precursor to form the isoindoline ring system.

    Introduction of the Furan Ring: The furan ring is introduced through a series of reactions, including the formation of a furan derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

METHYL 4-(5-{(E)-[(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)IMINO]METHYL}-2-FURYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoate or furan rings are replaced with other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

METHYL 4-(5-{(E)-[(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)IMINO]METHYL}-2-FURYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{(E)-[(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)IMINO]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

METHYL 4-(5-{(E)-[(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)IMINO]METHYL}-2-FURYL)BENZOATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-[5-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H20N2O5/c1-29-23(28)16-8-2-13(3-9-16)18-11-10-17(30-18)12-24-25-21(26)19-14-4-5-15(7-6-14)20(19)22(25)27/h2-5,8-12,14-15,19-20H,6-7H2,1H3/b24-12+

InChI Key

QKTIJZULWBDZDZ-WYMPLXKRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/N3C(=O)C4C5CCC(C4C3=O)C=C5

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NN3C(=O)C4C5CCC(C4C3=O)C=C5

Origin of Product

United States

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